2,10-Dimethyldodecanoic acid chemical structure and properties
2,10-Dimethyldodecanoic acid chemical structure and properties
An In-depth Technical Guide to 2,10-Dimethyldodecanoic Acid: Structure, Properties, and Potential
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] While less common than their straight-chain counterparts, BCFAs play crucial roles in various biological systems and are gaining interest for a range of industrial applications.[1][2] They are found in sources such as ruminant milk fat and certain bacteria.[2] In biological membranes, BCFAs are known to increase the fluidity of the lipid bilayer, a function analogous to that of unsaturated fatty acids in higher organisms.[3] This property, along with their enhanced oxidative stability and lower melting points compared to straight-chain fatty acids, makes them valuable for applications in cosmetics, lubricants, and as potential antimicrobial agents.[1][4] This guide provides a detailed technical overview of a specific long-chain BCFA, 2,10-Dimethyldodecanoic acid, outlining its structure, predicted properties, and potential avenues for research and application.
2,10-Dimethyldodecanoic Acid: Nomenclature and Chemical Structure
2,10-Dimethyldodecanoic acid is a saturated fatty acid with a 12-carbon backbone (dodecanoic acid) and two methyl group substituents at the 2nd and 10th carbon positions.
IUPAC Name: 2,10-dimethyldodecanoic acid
Molecular Formula: C14H28O2
Chemical Structure:
Caption: Chemical structure of 2,10-Dimethyldodecanoic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 228.37 g/mol | [5][6] |
| Monoisotopic Mass | 228.208930132 Da | [5][6] |
| XLogP3 | ~5.5 - 5.8 | [5][7] |
| Melting Point | Lower than n-tetradecanoic acid (54.4 °C) | Inferred from general properties of BCFAs[1][4] |
| Boiling Point | Expected to be slightly lower than n-tetradecanoic acid | Inferred from general properties of BCFAs |
| Solubility | Poorly soluble in water, soluble in organic solvents | General property of long-chain fatty acids |
The presence of methyl branches disrupts the crystal lattice packing, leading to a lower melting point compared to the corresponding straight-chain fatty acid, n-tetradecanoic acid.[1][4] The predicted high XLogP3 value indicates a lipophilic nature, suggesting poor solubility in water but good solubility in nonpolar organic solvents.
Stereoisomerism
2,10-Dimethyldodecanoic acid possesses two chiral centers at carbon atoms 2 and 10. Consequently, it can exist as four distinct stereoisomers:
-
(2R, 10R)-2,10-dimethyldodecanoic acid
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(2S, 10S)-2,10-dimethyldodecanoic acid
-
(2R, 10S)-2,10-dimethyldodecanoic acid
-
(2S, 10R)-2,10-dimethyldodecanoic acid
The specific stereoisomer can significantly influence its biological activity and physical properties. The synthesis of a single, pure stereoisomer would require an asymmetric synthetic strategy.
Proposed Synthesis and Characterization
A plausible synthetic route for 2,10-Dimethyldodecanoic acid could involve a Grignard reaction followed by a series of protection, coupling, and deprotection/oxidation steps. A hypothetical workflow is outlined below.
Caption: A proposed synthetic workflow for 2,10-Dimethyldodecanoic acid.
Characterization Protocol
A comprehensive characterization of the synthesized 2,10-Dimethyldodecanoic acid would involve the following analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the presence and connectivity of protons. | Signals corresponding to the methyl groups, the methine protons at C2 and C10, the long methylene chain, and the carboxylic acid proton. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the two methyl carbons, the two methine carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C14H28O2. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present. | A broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch. |
| Gas Chromatography (GC) | To assess purity, potentially after derivatization to the methyl ester. | A single major peak indicating a pure compound. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and other thermal transitions.[8] | A sharp endothermic peak corresponding to the melting point. |
Potential Applications and Research Directions
Given the known properties and applications of other branched-chain fatty acids, 2,10-Dimethyldodecanoic acid holds potential in several areas:
-
Pharmaceuticals and Drug Delivery: The increased membrane fluidity imparted by BCFAs could be exploited in drug delivery systems to enhance the permeability of cell membranes to therapeutic agents.[3]
-
Cosmetics and Personal Care: Due to their lower melting points and good oxidative stability, BCFAs are used in emollients and skin conditioning agents.[4] 2,10-Dimethyldodecanoic acid could be investigated for similar applications.
-
Industrial Lubricants: The branched structure can improve the low-temperature performance and oxidative stability of lubricant formulations.[4]
-
Antimicrobial Research: Some BCFAs exhibit antimicrobial properties.[2] The specific structure of 2,10-Dimethyldodecanoic acid may confer activity against various bacterial or fungal strains.
Future research should focus on the stereoselective synthesis of the different isomers of 2,10-Dimethyldodecanoic acid to enable a thorough investigation of their individual biological activities and physical properties.
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